molecular formula C19H20N2OS B6518742 (1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol CAS No. 853264-56-9

(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol

Cat. No.: B6518742
CAS No.: 853264-56-9
M. Wt: 324.4 g/mol
InChI Key: QWJZWIPSNYDFIC-UHFFFAOYSA-N
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Description

(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol: is a complex organic compound featuring an imidazole ring substituted with a benzyl group and a sulfanyl group. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of an amidine with a β-diketone under acidic conditions. The benzyl and sulfanyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and reduction processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis can also be employed to reduce reaction times and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Production of reduced derivatives, such as amines or alcohols.

  • Substitution: : Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

  • Industry: : Applied in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand , binding to metal ions or biological macromolecules, while the benzyl and sulfanyl groups contribute to its bioactivity by interacting with specific cellular components.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both benzyl and sulfanyl groups on the imidazole ring. Similar compounds include:

  • Benzimidazoles: : Known for their wide range of biological activities.

  • Indole derivatives: : Exhibiting various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

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Properties

IUPAC Name

[3-benzyl-2-[(3-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-15-6-5-9-17(10-15)14-23-19-20-11-18(13-22)21(19)12-16-7-3-2-4-8-16/h2-11,22H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJZWIPSNYDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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